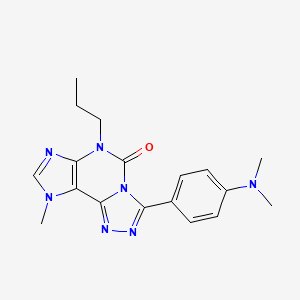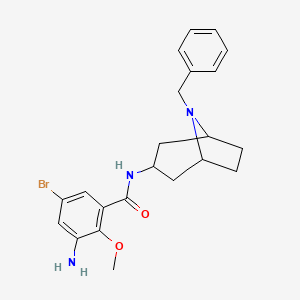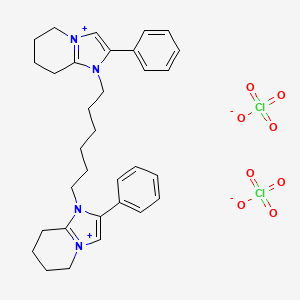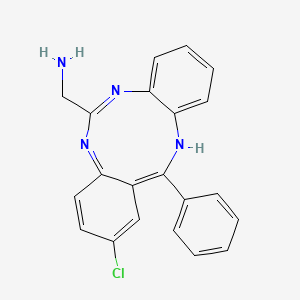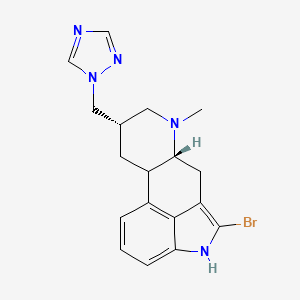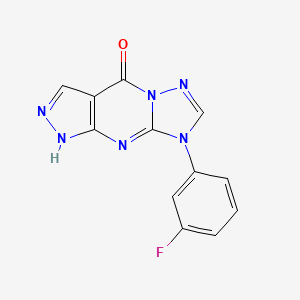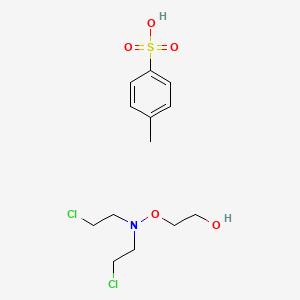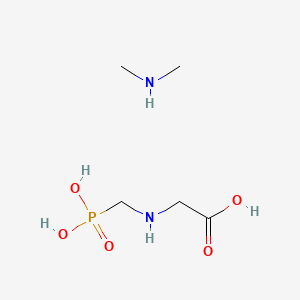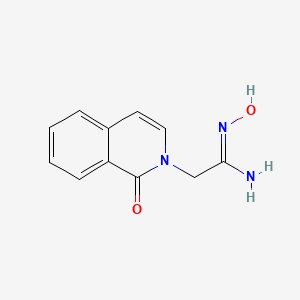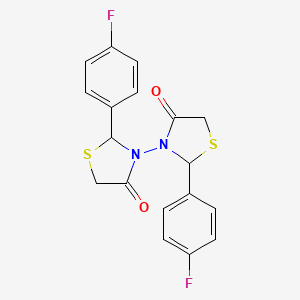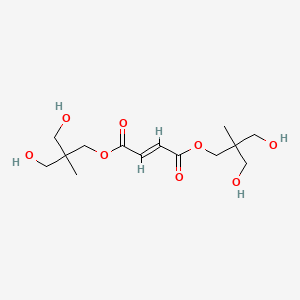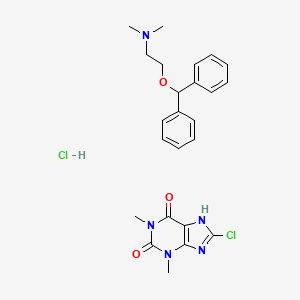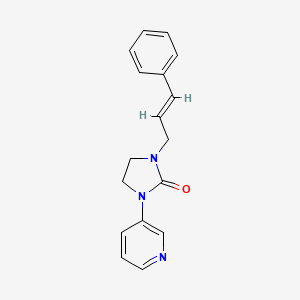
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone is a heterocyclic compound that features both a pyridine ring and an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone typically involves the reaction of cinnamyl chloride with 3-(3-pyridyl)-2-imidazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(3-Pyridyl)acrylic acid: Shares the pyridine ring and has similar reactivity.
N-Vinyl-4-pyridylcarboxamide: Another pyridine-containing compound with comparable chemical properties.
Cadmium(II) coordination compounds with bis(pyridyl)-bis(amide) ligands: These compounds also feature pyridine rings and exhibit similar coordination chemistry.
Uniqueness: (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone is unique due to its combination of a cinnamyl group and an imidazolidinone ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
117297-70-8 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
1-[(E)-3-phenylprop-2-enyl]-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C17H17N3O/c21-17-19(11-5-8-15-6-2-1-3-7-15)12-13-20(17)16-9-4-10-18-14-16/h1-10,14H,11-13H2/b8-5+ |
InChI-Schlüssel |
QFDUAXPDICROKG-VMPITWQZSA-N |
Isomerische SMILES |
C1CN(C(=O)N1C/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
Kanonische SMILES |
C1CN(C(=O)N1CC=CC2=CC=CC=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


